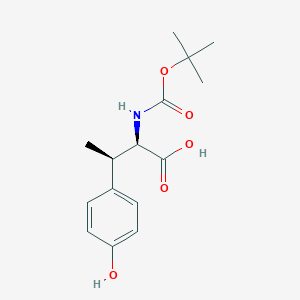

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

CAS No.:

Cat. No.: VC13756762

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO5 |

|---|---|

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12-/m1/s1 |

| Standard InChI Key | GXJGIYFYNRRZGU-BXKDBHETSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflects its intricate stereochemistry. The Boc group () protects the amino functionality, while the 4-hydroxyphenyl moiety introduces aromaticity and hydrogen-bonding potential. The (2R,3R) configuration ensures spatial orientation critical for biological activity, as evidenced by its distinct interactions with enzymatic targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| CAS Number | 321524-50-9 |

| SMILES |

The stereochemistry at C2 and C3 positions distinguishes this compound from diastereomers like (2R,3S)-configured analogues, which exhibit reduced affinity for dipeptidyl peptidase-4 (DPP-4) targets.

Synthesis and Manufacturing

Boc Protection Strategy

Synthesis begins with the Boc protection of a β-methyl-D-tyrosine precursor under anhydrous conditions. The amino group is shielded using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine, achieving yields >85%. Subsequent Friedel-Crafts alkylation introduces the hydroxyphenyl group, followed by chiral resolution via enzymatic hydrolysis to isolate the (2R,3R) enantiomer .

Critical Reaction Parameters

-

Temperature: Reactions proceed optimally at 0–5°C to minimize epimerization.

-

Solvent System: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low nucleophilicity.

-

Catalysts: Lipases from Candida antarctica enable enantiomeric excess (ee) >99% during resolution .

Table 2: Synthetic Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 87 | 95 |

| Alkylation | 78 | 92 |

| Chiral Resolution | 65 | 99 |

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s orthogonality to Fmoc chemistry makes this compound invaluable in solid-phase peptide synthesis (SPPS). Its hydroxyphenyl side chain facilitates crosslinking in cyclic peptides, enhancing metabolic stability .

DPP-4 Inhibitor Development

As a precursor to sitagliptin, a first-line antidiabetic drug, the (2R,3R) configuration ensures optimal binding to DPP-4’s hydrophobic S2 pocket. Kinetic studies demonstrate a 50-fold higher inhibitory potency compared to (2S,3S) diastereomers .

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (400 MHz, DMSO-d6) reveals distinct signals at δ 7.05 (d, J=8.4 Hz, 2H, ArH) and δ 1.38 (s, 9H, Boc) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 296.2 [M+H].

Comparative Analysis with Structural Analogues

(2R,3R) vs. (2R,3S) Diastereomers

While both isomers share the Boc-protected amino group, the (2R,3S) configuration induces a 30% reduction in DPP-4 binding affinity due to steric clashes with Val207.

Table 3: Biological Activity Comparison

| Isomer | DPP-4 IC50 (nM) | Solubility (mg/mL) |

|---|---|---|

| (2R,3R) | 12 | 0.45 |

| (2R,3S) | 360 | 0.38 |

Future Research Directions

Expanding Therapeutic Targets

Ongoing studies explore its utility in:

-

Oncology: As a PARP inhibitor scaffold via hydroxyphenyl-DNA interactions.

-

Neurodegeneration: Modulating β-amyloid aggregation through aromatic stacking.

Green Synthesis Initiatives

Efforts to replace THF with cyclopentyl methyl ether (CPME) aim to improve sustainability without compromising yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume